molecular formula C24H25N5O3S B2848649 N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide CAS No. 896320-19-7

N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide

Cat. No.: B2848649
CAS No.: 896320-19-7
M. Wt: 463.56
InChI Key: LPRGRDOKFHXIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide is a synthetic small molecule investigated for its potential as a targeted therapeutic agent, specifically as an Enhancer of Zeste Homolog 2 (EZH2) inhibitor . EZH2 is a histone methyltransferase that plays a key role in epigenetic regulation by catalyzing the trimethylation of lysine 27 on histone H3 (H3K27me3), a repressive mark for gene transcription. The compound features a complex molecular architecture with a thiazolo[3,2-b][1,2,4]triazole core, which is a privileged structure in medicinal chemistry for designing biologically active compounds. Its molecular formula is C24H25N5O3S and it has a molecular weight of 463.6 g/mol . Dysregulation of EZH2 is frequently implicated in the pathogenesis of various cancers, including lymphomas, breast cancer, ovarian cancer, and prostate cancer, by promoting uncontrolled cell proliferation through the silencing of tumor suppressor genes . This molecule is designed to competitively inhibit EZH2's enzymatic activity, thereby reducing global H3K27me3 levels and reactivating the expression of genes that control normal cell differentiation and apoptosis. This mechanism offers a promising strategy for the targeted treatment of EZH2-dependent malignancies. Primary Research Applications: This compound is supplied For Research Use Only and is intended for in vitro studies. Its primary applications include investigating the role of EZH2 in cancer biology and epigenetics, evaluating its potential as a lead compound in preclinical drug discovery programs, and studying mechanisms of resistance to epigenetic therapies. Disclaimer: This product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate safety precautions in accordance with their institution's guidelines for chemical and biological substances.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-14-6-5-7-19(15(14)2)26-23(31)22(30)25-13-12-20-16(3)29-24(33-20)27-21(28-29)17-8-10-18(32-4)11-9-17/h5-11H,12-13H2,1-4H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRGRDOKFHXIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide, with CAS number 894032-39-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5O3SC_{23}H_{23}N_{5}O_{3}S, with a molecular weight of 449.5 g/mol. The structure features a thiazole ring fused with a triazole moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC23H23N5O3S
Molecular Weight449.5 g/mol
CAS Number894032-39-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxalamide linkage through the reaction of appropriate amines and oxalyl chloride under controlled conditions to prevent hydrolysis.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : In vitro assays revealed IC50 values in the micromolar range against several human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

The proposed mechanism of action involves the inhibition of specific kinases that play crucial roles in cell proliferation and survival. For example:

  • Kinase Inhibition : Similar compounds have shown inhibitory effects on DYRK1A and GSK-3β kinases, leading to reduced tumor growth .

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of a series of thiazoloquinazolines against seven tumor cell lines. The results showed that these compounds inhibited cell growth effectively without affecting normal cells .

Study 2: Kinase Activity Profiling

In another investigation, compounds related to this compound were tested against a panel of human kinases. Notably, some exhibited moderate to high inhibitory activity against JAK3 and Haspin kinases .

Comparison with Similar Compounds

Oxalamide-Based Analogues

Compound 40 (N1-(3,5-Dimethylphenyl)-N2-(6-methoxy-2-methylquinolin-4-yl)oxalamide):

  • Structure: Features a quinoline moiety instead of a thiazolo-triazole core. The oxalamide linker connects a 3,5-dimethylphenyl group to the quinoline system.
  • Synthesis : Synthesized via sodium hydride-mediated coupling in anhydrous DMF, yielding 12% after purification .

Compound 42 (N-(3,5-Dimethylbenzyl)-2-((6-methoxy-2-methylquinolin-4-yl)oxy)acetamide):

  • Structure : Replaces the oxalamide linker with an acetamide group and introduces a benzyl substituent.
  • Synthesis : Achieved a higher yield (64%), suggesting that acetamide formation is more efficient than oxalamide coupling under similar conditions .

Thiazole/Oxadiazole Derivatives ()

  • Structure: Includes 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides.
  • Synthesis : Involves hydrazine hydrate, carbon disulfide, and LiH-mediated steps, differing from the target compound’s likely synthesis pathway .
  • Relevance : Highlights the versatility of thiazole-containing heterocycles but lacks the fused triazole ring present in the target compound.

Substituent Effects on Reactivity and Yield

  • Phenyl Substitutions : The 2,3-dimethylphenyl group in the target compound vs. 3,5-dimethylphenyl in Compound 40 may alter steric hindrance during synthesis. The para-methoxy group in the target’s thiazolo-triazole system could enhance electron density, affecting reactivity .
  • Heterocyclic Core: Thiazolo-triazole systems (target) vs. quinoline (Compound 40) or oxadiazole () may require distinct catalytic conditions. For example, sodium hydride in DMF was critical for Compound 40’s synthesis, whereas LiH was used in .

Research Implications and Limitations

  • Synthetic Challenges : Low yields in oxalamide synthesis (e.g., 12% for Compound 40) suggest that optimizing coupling reactions or exploring alternative catalysts (e.g., peptide coupling agents) could improve efficiency .
  • Biological Data Gap : The provided evidence lacks bioactivity data for the target compound, limiting direct pharmacological comparisons. Future work should prioritize assays against relevant therapeutic targets.
  • Structural Diversity : The thiazolo-triazole core’s fused ring system may offer enhanced metabolic stability compared to simpler heterocycles like oxadiazoles, though this requires experimental validation .

Q & A

Basic Questions

Q. What are the critical steps and optimization strategies for synthesizing N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide with high purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation of oxalamide precursors with thiazolo-triazole intermediates. Key steps include:

  • Amide bond formation : Use of coupling agents (e.g., DCC or EDC) under inert atmosphere.
  • Heterocyclic ring closure : Controlled temperature (60–80°C) and solvent selection (e.g., DMF or THF) to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
    • Optimization : Adjusting reaction time, catalyst load (e.g., triethylamine for pH control), and microwave-assisted synthesis to enhance reaction rates .

Q. Which spectroscopic and analytical techniques are recommended for structural validation of this compound?

  • Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone connectivity and substituent positions (e.g., methoxyphenyl and dimethylphenyl groups) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (449.5 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for oxalamide) .
    • Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound against cancer-related targets?

  • Methodological Answer :

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2 family proteins) .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based kinase assays.
  • Cell Viability : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .
  • Pathway Analysis : Western blotting to evaluate downstream signaling proteins (e.g., phosphorylated ERK or Akt) .

Q. What strategies resolve contradictions in bioactivity data across studies, such as varying IC₅₀ values in different cell lines?

  • Approaches :

  • Standardized Protocols : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and compound solubility (use DMSO with <0.1% final concentration) .
  • Metabolic Stability Testing : Conduct hepatic microsomal assays to identify metabolite interference .
  • Data Normalization : Use reference compounds (e.g., cisplatin for cytotoxicity) to calibrate inter-study variability .

Q. How to design structure-activity relationship (SAR) studies to optimize this compound’s anticancer efficacy?

  • SAR Design :

  • Functional Group Modifications : Synthesize derivatives with halogen substitutions (e.g., Cl, F) on the aryl rings to enhance target binding .
  • Bioisosteric Replacement : Replace the methoxy group with trifluoromethyl to improve metabolic stability .
  • In Silico Screening : Use QSAR models to prioritize derivatives with predicted higher potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.